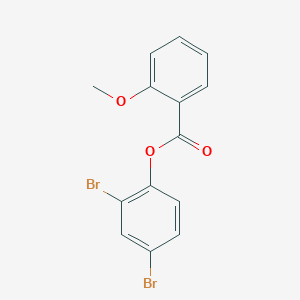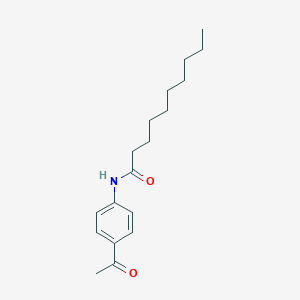
4-chloro-N-(2-phenoxyphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(2-phenoxyphenyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Phthalylsulfathiazole and has been extensively studied for its synthesis methods, mechanism of action, biochemical and physiological effects, and future directions. In
Mecanismo De Acción
The mechanism of action of 4-chloro-N-(2-phenoxyphenyl)benzamide is not fully understood. However, studies have suggested that this compound may work by inhibiting the activity of certain enzymes and proteins in the target organism or cell. This inhibition can lead to the disruption of essential cellular processes, ultimately leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that 4-chloro-N-(2-phenoxyphenyl)benzamide can have significant biochemical and physiological effects on the target organism or cell. These effects can include the inhibition of cell growth and division, the disruption of DNA synthesis and repair, and the induction of apoptosis. However, the exact effects of this compound can vary depending on the target organism or cell type.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-chloro-N-(2-phenoxyphenyl)benzamide has several advantages and limitations for lab experiments. One of the main advantages is its high purity and stability, which makes it ideal for use in various experiments. However, one of the main limitations is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-chloro-N-(2-phenoxyphenyl)benzamide. One of the main directions is the further investigation of its potential as an anticancer agent, antifungal agent, and antibacterial agent. Another direction is the investigation of its potential as a pesticide and herbicide. Furthermore, there is a need for further studies on the mechanism of action of this compound and its potential side effects on non-target organisms.
Métodos De Síntesis
The synthesis of 4-chloro-N-(2-phenoxyphenyl)benzamide involves the reaction between phthalic anhydride and 2-aminothiophenol in the presence of sulfuric acid. The obtained product is then further reacted with 2-bromoanisole in the presence of potassium carbonate to yield the final product. This synthesis method has been extensively studied and optimized for better yields and purity.
Aplicaciones Científicas De Investigación
4-chloro-N-(2-phenoxyphenyl)benzamide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been studied for its potential as an anticancer agent, antifungal agent, and antibacterial agent. In agriculture, this compound has been studied for its potential as a pesticide and herbicide. In material science, this compound has been studied for its potential as a polymer modifier.
Propiedades
Fórmula molecular |
C19H14ClNO2 |
|---|---|
Peso molecular |
323.8 g/mol |
Nombre IUPAC |
4-chloro-N-(2-phenoxyphenyl)benzamide |
InChI |
InChI=1S/C19H14ClNO2/c20-15-12-10-14(11-13-15)19(22)21-17-8-4-5-9-18(17)23-16-6-2-1-3-7-16/h1-13H,(H,21,22) |
Clave InChI |
FJTSXFOOZZVHSH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C3=CC=C(C=C3)Cl |
SMILES canónico |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















